molecular formula C7H4IN3O2 B061331 1-Azido-1,2-benziodoxol-3(1H)-one CAS No. 160732-56-9

1-Azido-1,2-benziodoxol-3(1H)-one

Cat. No. B061331
M. Wt: 289.03 g/mol
InChI Key: XRUIUFFBFTVHKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Azido-1,2-benziodoxol-3(1H)-one involves the reaction of benziodoxols with trimethylsilyl azide, forming stable, crystalline compounds suitable for electrophilic azidonation reactions. For instance, its reaction with cyclohexene yields 2-azidocyclohexanone in moderate yield (Zhdankin et al., 1994).

Molecular Structure Analysis

The molecular structure of azidoiodinanes, including 1-Azido-1,2-benziodoxol-3(1H)-one, exhibits a distorted T-shaped geometry around the hypervalent iodine atom. The bond lengths to the iodine are indicative of single covalent bonds, typical of organic derivatives of polyvalent iodine (Zhdankin et al., 1996).

Chemical Reactions and Properties

1-Azido-1,2-benziodoxol-3(1H)-one is a versatile reagent for the azidonation of various organic substrates. It can react with dimethylanilines, alkanes, and alkenes under mild conditions, showing its potential for direct azidation applications (Zhdankin et al., 1996). The reaction proceeds with the formation of N-azidomethyl-N-methylanilines, demonstrating the compound's reactivity and utility in organic synthesis.

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 1-Azido-1,2-benziodoxol-3(1H)-one were not identified, the general understanding of azidoiodinanes suggests they are stable, crystalline compounds. Their stability and crystalline nature make them suitable for storage and use in various chemical reactions, highlighting their practicality in laboratory settings.

Chemical Properties Analysis

The chemical properties of 1-Azido-1,2-benziodoxol-3(1H)-one, as evidenced by its reactions, underline its role as a potent electrophilic azidonation agent. It enables the modification of organic substrates by introducing azido groups, thus altering their chemical behavior and opening avenues for further chemical transformations (Zhdankin et al., 1994).

Scientific Research Applications

  • Electrophilic Azidonation : It has been used for electrophilic azidonation of organic substrates, like converting cyclohexene to 2-azidocyclohexanone (Zhdankin et al., 1994).

  • Palladium-Catalyzed Enantioselective Azidation : The compound serves as an azidating source in palladium-catalyzed enantioselective azidation of unactivated alkenes, producing structurally diverse 3-N3-substituted piperidines (Li et al., 2020).

  • Difunctionalization of Alkenes : It's used in difunctionalization of alkenes, enabling site-selective modifications of substrates with two alkene moieties (Egami et al., 2016).

  • Synthesis of λ3-lodanes : The synthesis of a series of λ3-lodanes derivatives, including azido ligands, showcases its versatility in organic synthesis (Rabah & Koser, 1996).

  • Radical Annulation : It's used in copper-catalyzed radical annulation of benzene-linked 1,n-enynes with azide to produce fused pyrroline compounds (Ouyang et al., 2015).

  • Synthesis of Chiral Beta-Iodo Azides : It plays a role in the synthesis of chiral beta-iodo azides, vinyl azides, and 2H-azirines from carbohydrate anomeric alkoxyl radicals (Alonso-Cruz et al., 2003).

  • Chlorination of Arenes and Heterocycles : The compound is utilized for electrophilic chlorination of arenes and heterocycles, showcasing potential for industrial applications (Wang et al., 2016).

  • TEMPO-Catalyzed Alcohol Oxidation : It's used in TEMPO-catalyzed alcohol oxidation, highlighting its role in environmentally friendly oxidation processes (Li & Zhang, 2009).

  • Alkynylation of Indoles, Thiophenes, and Anilines : The compound facilitates the alkynylation of indoles, thiophenes, and anilines in gold-catalyzed reactions (Brand & Waser, 2012).

  • Inhibition of HIV-1 Replication : It has been used in the development of novel series of TIBO derivatives that inhibit HIV-1 replication (Pauwels et al., 1990).

Safety And Hazards

The compound is classified as Aquatic Chronic 4, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The compound should be handled with care, and in case of exposure, medical advice should be sought .

properties

IUPAC Name

1-azido-1λ3,2-benziodoxol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c9-11-10-8-6-4-2-1-3-5(6)7(12)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUIUFFBFTVHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OI2N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-1,2-benziodoxol-3(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azido-1,2-benziodoxol-3(1H)-one
Reactant of Route 2
1-Azido-1,2-benziodoxol-3(1H)-one
Reactant of Route 3
1-Azido-1,2-benziodoxol-3(1H)-one
Reactant of Route 4
1-Azido-1,2-benziodoxol-3(1H)-one

Citations

For This Compound
54
Citations
VV Zhdankin, CJ Kuehl, AP Krasutsky, MS Formaneck… - Tetrahedron letters, 1994 - Elsevier
Azidoiodinanes 2,4,6 can be prepared from benziodoxols 1,3 and trimethylsilyl azide in the form of stable, crystalline compounds. These compounds are potentially useful reagents for …
Number of citations: 124 www.sciencedirect.com
LF Sánchez, E Merino, C Nevado - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 160732‐56‐9 ] C 7 H 4 IN 3 O 2 (MW 289.03) InChI = InChI=1S/C8H7IN3O2/c1‐12(11‐10)9‐7‐5‐3‐2‐4‐6(7)8(13)14‐9/h2‐5H,1H3 InChIKey = HVRKAVRLBDRSNK‐UHFFFAOYSA‐…
Number of citations: 1 onlinelibrary.wiley.com
RMH Simonet-Davin, J Waser - 2020 - infoscience.epfl.ch
Handling, Storage and Precautions: the reagent is stable to air at room temperature. Prolonged exposure to light and higher temperature may cause decomposition (CAUTION: an …
Number of citations: 2 infoscience.epfl.ch
X Li, X Qi, C Hou, P Chen, G Liu - … Chemie International Edition, 2020 - Wiley Online Library
The first Pd‐catalyzed enantioselective azidation of unactivated alkenes has been established by using readily accessible 1‐azido‐1,2‐benziodoxol‐3(1H)‐one (ABX) as an azidating …
Number of citations: 50 onlinelibrary.wiley.com
NN Karade, GB Tiwari, SV Shinde, SV Gampawar… - Tetrahedron …, 2008 - Elsevier
The solvent-free synthesis of 1-(p-toluenesulfonyloxy)-1,2-benziodoxol-3(1H)-one is reported from Dess–Martin periodinane and p-toluenesulfonic acid monohydrate using a grinding …
Number of citations: 20 www.sciencedirect.com
S Alazet, J Preindl, R Simonet-Davin… - The Journal of …, 2018 - ACS Publications
Azides are building blocks of increasing importance in synthetic chemistry, chemical biology, and materials science. Azidobenziodoxolone (ABX, Zhdankin reagent) is a valuable azide …
Number of citations: 85 pubs.acs.org
VV Zhdankin - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
Tosyloxy‐1,2‐benziodoxol‐3(1H)‐one [ 159950‐96‐6 ] C 14 H 11 IO 5 S (MW 418.2) InChI = 1S/C14H11IO5S/c1‐10‐6‐8‐11(9‐7‐10)21(17,18)20‐15‐13‐5‐3‐2‐4‐12(13)14(16)19‐15/…
Number of citations: 0 onlinelibrary.wiley.com
XQ Li, C Zhang - Synthesis, 2009 - thieme-connect.com
A highly efficient 2, 2, 6, 6-tetramethylpiperidin-1-yloxy (TEMPO) catalyzed alcohol oxidation system using recyclable 1-chloro-1, 2-benziodoxol-3 (1H)-one as the terminal oxidant in …
Number of citations: 56 www.thieme-connect.com
S Arepally, VN Babu, A Polu… - European Journal of …, 2018 - Wiley Online Library
PIDA/TBAB‐promoted oxidative geminal diazidofunctionalization of alkynes has been described for the first time. The transformation demonstrates a mechanistically distinctive …
M Sihag, R Soni, N Rani, M Kinger… - Organic Preparations …, 2023 - Taylor & Francis
2-Arylbenzofurans are obtained by PIDA mediated oxidative cyclization of o-hydroxy stilbenes in good yields (Scheme 99). Under mild conditions, PIDA acts as activator of the stibene …
Number of citations: 1 www.tandfonline.com

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